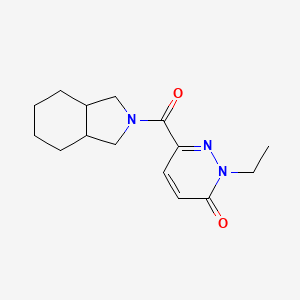
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one, also known as SM-934, is a small molecule compound that has been the subject of scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one is not fully understood, but it has been suggested to involve the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the activation of regulatory T cells (Tregs). 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in various animal models. In autoimmune diseases, 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to reduce inflammation and improve disease symptoms, such as joint swelling and pain. In cancer, 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one in lab experiments include its small molecule size, which allows for easy synthesis and modification, and its potential therapeutic applications in various diseases. The limitations of using 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one in lab experiments include its limited solubility in water and its potential toxicity at high doses.
将来の方向性
For 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one research include the development of more efficient synthesis methods, the optimization of the compound's pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the mechanism of action of 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one needs to be further elucidated to understand its full therapeutic potential.
合成法
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been synthesized using various methods, including the reaction of 2-methylpyridazin-3-one with 1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylic acid in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), or by the reaction of 2-methylpyridazin-3-one with 1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylic acid chloride in the presence of a base, such as triethylamine. The yield of 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one synthesis has been reported to be around 50-70%.
科学的研究の応用
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been studied for its potential therapeutic applications in various diseases, including autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), and cancer. In animal models of autoimmune diseases, 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to reduce inflammation and improve disease symptoms. In cancer, 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
6-(1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-16-13(18)7-6-12(15-16)14(19)17-8-10-4-2-3-5-11(10)9-17/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMPSHXLVAAVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)

![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)





![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)